
Ivabradine Impurity 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ivabradine Impurity 11 is one of the eleven known impurities associated with the pharmaceutical compound ivabradine. Ivabradine is a heart rate-lowering medication used primarily for the treatment of chronic stable angina pectoris and heart failure. The impurities, including this compound, are by-products formed during the synthesis and degradation of ivabradine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Ivabradine Impurity 11 involves several synthetic steps. One common method includes the reaction of starting material II with oxalic acid and dicyclohexylcarbodiimide in acetonitrile. This reaction is typically carried out under mild conditions with stirring for about three hours .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The reaction conditions are optimized to ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the impurity from the main product and other by-products .
化学反应分析
Types of Reactions
Ivabradine Impurity 11 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidizing agents such as hydrogen peroxide can lead to the formation of oxidized products.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Substitution reactions can occur under specific conditions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
科学研究应用
Ivabradine Impurity 11 has several scientific research applications:
Biology: Studied for its potential biological effects and interactions with biological systems.
作用机制
The mechanism of action of Ivabradine Impurity 11 is not well-documented, as it is primarily considered a by-product rather than an active pharmaceutical ingredient. it is essential to study its effects to understand its potential impact on the overall efficacy and safety of ivabradine. The impurity may interact with similar molecular targets and pathways as ivabradine, such as the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels .
相似化合物的比较
Ivabradine Impurity 11 can be compared with other impurities of ivabradine, such as:
- Impurity I
- Impurity II
- Impurity III
- Impurity IV
- Impurity V
- Impurity VI
- Impurity VII
- Impurity VIII
- Impurity IX
- Impurity X
Each impurity has unique chemical properties and potential effects. For example, Impurity IV is both an impurity and a metabolite with 40% activity of the parent drug, while Impurities V and VI are inactive metabolites . This compound is unique in its specific chemical structure and the conditions under which it is formed .
属性
CAS 编号 |
1132667-04-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(7R)-3,4-Dimethoxy-N-methyl-bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


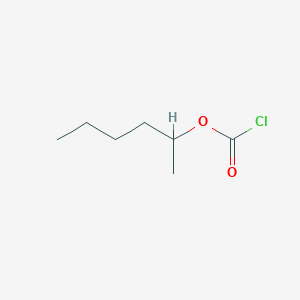
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
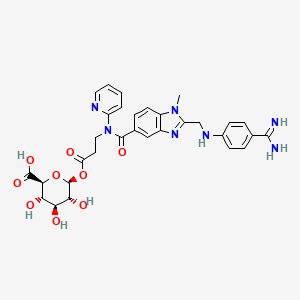
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
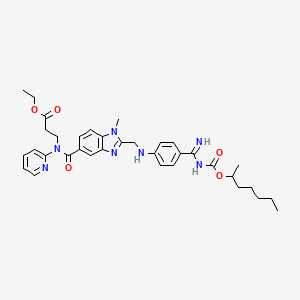
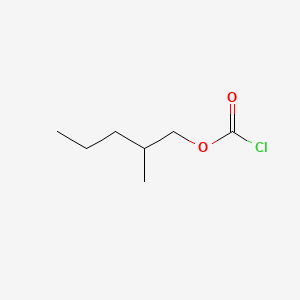
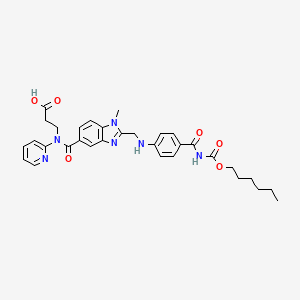
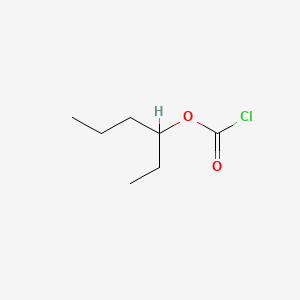
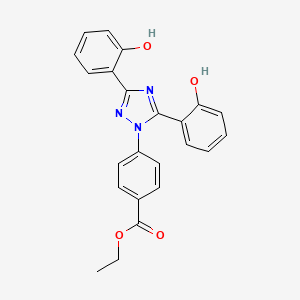
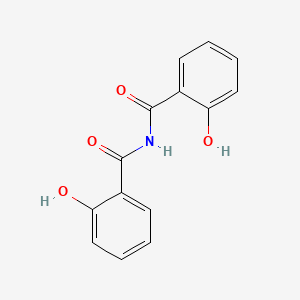
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
